REACTION_CXSMILES
|
[OH:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5].O.NN>CCO.CC(O)=O.O.CCOC(C)=O>[NH2:13][C:12]1[C:2]([OH:1])=[C:3]([CH:9]=[CH:10][CH:11]=1)[C:4]([N:6]([CH3:8])[CH3:7])=[O:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)N(C)C)C=CC=C1[N+](=O)[O-]
|
Name
|
EtOH AcOH
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCO.CC(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed 4×
|
Type
|
CUSTOM
|
Details
|
by evacuating
|
Type
|
CUSTOM
|
Details
|
purging with argon
|
Type
|
ADDITION
|
Details
|
7.5 g of Ru/C are added
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
CUSTOM
|
Details
|
is degassed 4×
|
Type
|
CUSTOM
|
Details
|
by evacuating
|
Type
|
CUSTOM
|
Details
|
purging with argon
|
Type
|
CUSTOM
|
Details
|
A reaction mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
A reaction mixture obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CUSTOM
|
Details
|
Solvent from the filtrate obtained
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
ADDITION
|
Details
|
Toluene is added 4× to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
A residue obtained
|
Type
|
CUSTOM
|
Details
|
An aqueous layer obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted 3× with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layers obtained
|
Type
|
WASH
|
Details
|
are washed 2× with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
A residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography over 500 g of silica
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)N(C)C)C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |